eudistomin X

説明

Contextualization of Eudistomin X as a Marine Natural Product

This compound is a marine alkaloid, a class of naturally occurring chemical compounds containing basic nitrogen atoms. researchgate.net It is sourced from marine invertebrates, specifically ascidians, which are commonly known as sea squirts. These organisms are recognized as a rich source of bioactive natural products. mdpi.com The marine environment, with its unique biodiversity and chemical ecology, fosters the production of complex and often structurally unique molecules that are not typically found in terrestrial organisms. nih.gov Eudistomins, including this compound, are characterized by their bromo-substituted groups, a common feature of marine natural products due to the high concentration of bromine in seawater. nih.govnih.gov These compounds are a key area of interest in marine drug discovery. naturalproducts.net

This compound was isolated from a species of tunicate, which are filter-feeding marine animals. Tunicates have been a prolific source for the discovery of novel chemical entities with a wide array of biological activities. mdpi.com The production of these compounds is sometimes attributed to symbiotic microorganisms living within the tunicate, which contribute to the host's defense mechanisms.

Historical Perspective of this compound Discovery and Isolation

The discovery of this compound was the result of a chemical investigation into the Micronesian ascidian Eudistoma sp. nih.gov In 2003, researchers Peter Schupp and his team reported the isolation of two new eudistomin congeners, which they named eudistomins W and X. nih.gov The isolation process involved the extraction of the tunicate's chemical constituents and subsequent purification to obtain the pure compounds. nih.gov

The structural elucidation of this compound was a critical step following its isolation. This was accomplished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov These methods allowed for the unambiguous determination of its chemical structure. nih.gov Subsequently, the absolute configuration of the natural product was established as (10R) through a stereospecific total synthesis, using D-phenylalanine as the starting chiral material. researchgate.net This synthetic achievement not only confirmed the molecule's three-dimensional arrangement but also provided a route to produce the compound in the laboratory for further study. researchgate.net

Table 1: Key Milestones in this compound Research

| Milestone | Year | Key Finding/Achievement | Primary Researchers/Institutions |

| Discovery and Isolation | 2003 | Isolation of this compound from the Micronesian ascidian Eudistoma sp. and initial structural elucidation. nih.gov | Peter Schupp, et al., Heinrich-Heine-Universität Düsseldorf nih.gov |

| Establishment of Absolute Configuration | 2011 | Determination of the (10R) absolute configuration via stereospecific total synthesis. researchgate.netacs.org | Research leading to this finding was published in Tetrahedron Letters. acs.org |

| Asymmetric Total Synthesis | 2023 | Development of a highly efficient synthetic strategy for the concise asymmetric total synthesis of this compound. rsc.org | Research published in a Royal Society of Chemistry journal. rsc.org |

Significance of this compound within the Broader β-Carboline Alkaloid Family

This compound belongs to the β-carboline alkaloid family, a large and diverse group of natural and synthetic compounds characterized by a tricyclic pyridine-fused indole framework. mdpi.comnih.gov This core structure is a privileged scaffold in medicinal chemistry, as it is found in numerous compounds with a wide spectrum of biological activities. rsc.orgmdpi.com β-Carboline alkaloids are widely distributed in nature, found in various plants, marine creatures, insects, and even mammals. mdpi.comwikipedia.org

The significance of this compound and its relatives lies in their potent biological activities. The eudistomin family, in general, has demonstrated notable antiviral and antitumor properties. mdpi.comrsc.org Specifically, this compound has been shown to exhibit antibiotic activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as fungicidal activity against Candida albicans. nih.gov The presence of a chiral aminoalkylated β-carboline core motif is a key feature contributing to these potent biological activities. rsc.org The unique structural aspects and bioactivity of this compound make it a valuable subject for synthetic and medicinal chemistry research, driving efforts to develop new synthetic methodologies and to explore its potential as a lead compound for drug development. rsc.org

Table 2: Biological Activity of this compound

| Organism | Type | Activity Observed | Reference |

| Bacillus subtilis | Gram-positive bacterium | Antibiotic | nih.gov |

| Staphylococcus aureus | Gram-positive bacterium | Antibiotic | nih.gov |

| Escherichia coli | Gram-negative bacterium | Antibiotic | nih.gov |

| Candida albicans | Fungus | Fungicidal | nih.gov |

特性

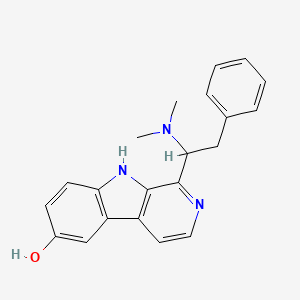

分子式 |

C21H21N3O |

|---|---|

分子量 |

331.4 g/mol |

IUPAC名 |

1-[1-(dimethylamino)-2-phenylethyl]-9H-pyrido[3,4-b]indol-6-ol |

InChI |

InChI=1S/C21H21N3O/c1-24(2)19(12-14-6-4-3-5-7-14)21-20-16(10-11-22-21)17-13-15(25)8-9-18(17)23-20/h3-11,13,19,23,25H,12H2,1-2H3 |

InChIキー |

RHWHMFSBROSYKE-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(CC1=CC=CC=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)O |

同義語 |

eudistomin X |

製品の起源 |

United States |

Isolation and Advanced Structural Elucidation of Eudistomin X

Isolation Methodologies from Marine Ascidians

The initial step in studying Eudistomin X involves its extraction and purification from its natural source.

This compound, along with its congener Eudistomin W, was first isolated from a colonial tunicate of the genus Eudistoma. acs.orgresearchgate.netnih.govmdpi.com This marine ascidian was collected in Micronesia. acs.orgresearchgate.netnih.govresearchgate.net Ascidians, also known as sea squirts, belong to the family Ascidiacea and are known to be a prolific source of novel and biologically active nitrogenous compounds. researchgate.netwikipedia.org The genus Eudistoma in particular is recognized for producing a wide array of secondary metabolites, including various eudistomins, eudistomidins, and other indole alkaloids. acs.org

The isolation of this compound from the crude extract of the ascidian requires a multi-step chromatographic process. After initial extraction of the freeze-dried organism, typically with methanol, the resulting extract is partitioned. acs.org The methanol-soluble portion, containing this compound as a major metabolite, is then subjected to further separation. acs.org

The purification protocol involves normal-phase chromatography, for instance, using Lobar columns, to separate the major components from other minor constituents. acs.org This is followed by a final purification step using reversed-phase semipreparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. acs.org This combination of chromatographic methods is essential for separating the structurally similar β-carboline congeners present in the extract. journalagent.com

Source Organisms and Geographical Origin

Spectroscopic Characterization and Structural Confirmation of this compound

Once isolated, the definitive structure of this compound was elucidated through a comprehensive analysis using modern spectroscopic methods. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in establishing the planar structure of this compound. acs.orgacs.org One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provided the initial framework of the molecule's carbon and proton environments.

Two-dimensional (2D) NMR techniques were employed to assemble the complete molecular structure. Correlation Spectroscopy (COSY) experiments established the proton-proton connectivities within individual spin systems. acs.orgacs.org Heteronuclear Multiple Bond Correlation (HMBC), a long-range ¹H-¹³C correlation technique, was crucial for connecting these fragments and positioning substituents on the β-carboline core. acs.orgacs.org Specifically, HMBC correlations confirmed the position of the N,N-dimethyl function at C-10 by showing a correlation between the methyl carbons and the methine proton at H-10. acs.org Further long-range ¹H-¹⁵N HMBC experiments have been used on synthetic this compound to confirm the structures of its free base and salt forms by analyzing the nitrogen chemical shifts. researchgate.netcore.ac.uk

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 134.9 | |

| 3 | 140.7 | 8.53, d, 5.3 |

| 4 | 114.3 | 8.13, d, 5.3 |

| 4a | 130.4 | |

| 5 | 122.2 | 8.10, d, 7.3 |

| 6 | 121.7 | 7.35, m |

| 7 | 129.8 | 7.60, m |

| 8 | 112.9 | 7.60, m |

| 8a | 137.9 | |

| 9 | 8.90, br s | |

| 9a | 122.5 | |

| 10 | 66.8 | 5.07, m |

| 11 | 138.8 | |

| 12' | 128.8 | 7.45, m |

| 13' | 128.8 | 7.45, m |

| 14' | 128.8 | 7.45, m |

| N(CH₃)₂ | 43.7 | 3.00, br s |

Data sourced from J. Nat. Prod. 2003, 66, 2-6. acs.org

High-Resolution Mass Spectrometry (HRMS) was used to determine the exact molecular formula of this compound. acs.orgacs.org Techniques such as Electron Ionization Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESIMS) provided crucial data on the compound's mass and fragmentation patterns. acs.orgnih.govacs.org The high-resolution data established the molecular formula as C₂₃H₂₁N₃, which corresponds to 14 degrees of unsaturation. acs.org This information was essential for confirming the structural features deduced from NMR data.

Comprehensive Nuclear Magnetic Resonance Spectroscopy (1H, 13C, COSY, HMBC)

Determination of Absolute Configuration of this compound

While spectroscopic methods established the planar structure, the absolute stereochemistry at the single chiral center (C-10) required further investigation. The absolute configuration of natural this compound was definitively established as (10R). researchgate.net This was achieved through a stereospecific total synthesis starting from D-phenylalanine, which served as the chiral pool starting material. researchgate.netresearchgate.net The ¹H and ¹³C NMR chemical shifts of the synthetic (10R)-Eudistomin X, prepared as a mono-salt, were identical to those reported for the natural product, confirming the assignment. researchgate.net An alternative enantioselective synthesis has also been developed, further solidifying the structural and stereochemical assignment of this compound. rsc.org

Stereospecific Synthesis Approaches

The definitive assignment of the absolute configuration of this compound has been achieved through various stereospecific synthesis strategies. These methods utilize chiral starting materials or asymmetric catalytic systems to control the stereochemistry at the C10 position, ultimately leading to the synthesis of a specific enantiomer for comparison with the natural product.

One of the earliest and most definitive approaches involved a stereospecific synthesis utilizing a chiral pool starting material. researchgate.net Researchers successfully synthesized this compound starting from D-phenylalanine. researchgate.net This approach established the absolute configuration of the natural product as (10R). researchgate.netresearchgate.net The use of an amino acid from the chiral pool provided a direct pathway to an enantiomerically pure product. researchgate.net

A more recent and highly efficient method involves a photocatalytic enantioselective Minisci reaction. nih.govrsc.org This strategy enables the direct C-H functionalization of β-carbolines. nih.govrsc.org In this process, a photo-redox and chiral phosphoric acid cooperative catalytic system is employed to react β-carbolines with alanine-derived redox-active esters. nih.govrsc.org This method constructs the C1 aminoalkylated β-carboline core with high levels of enantioselectivity and has been successfully applied to the concise asymmetric total synthesis of this compound. nih.govrsc.orgresearchgate.net The reaction proceeds under mild conditions and provides straightforward access to highly valuable enantioenriched β-carbolines. rsc.org

Another key reaction often employed in the synthesis of the β-carboline core of eudistomins is the Pictet-Spengler reaction. mdpi.com This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. mdpi.com While broadly used for β-carboline synthesis, its application to this compound requires careful control of stereochemistry, often by using a chiral auxiliary or a diastereoselective approach to set the desired stereocenter. mdpi.comcdnsciencepub.com

Table 1: Summary of Stereospecific Synthesis Approaches for this compound

| Synthesis Approach | Key Features | Chiral Source / Catalyst | Outcome |

| Chiral Pool Synthesis | Utilizes a readily available chiral starting material. | D-phenylalanine | Established the absolute configuration of natural this compound as (10R). researchgate.net |

| Photocatalytic Minisci Reaction | Direct enantioselective C-H functionalization of the β-carboline core. | Chiral phosphoric acid and a photo-redox catalyst. | Concise, highly efficient, and highly enantioselective synthesis. nih.govrsc.org |

| Pictet-Spengler Reaction | A fundamental method for constructing the tetrahydro-β-carboline skeleton. | Often requires chiral auxiliaries or diastereoselective conditions for stereocontrol. | A common strategy for the core structure of eudistomin-type alkaloids. mdpi.comcdnsciencepub.com |

Comparative Spectroscopic Data with Chiral Standards

The structural elucidation and confirmation of the absolute stereochemistry of this compound were definitively established by comparing spectroscopic data from the synthesized enantiomers with that of the natural product. researchgate.net This comparative analysis is crucial because chiral molecules, while having identical physical properties in a non-chiral environment, can be distinguished through their interaction with plane-polarized light (optical rotation) and by advanced spectroscopic techniques. wikipedia.org

Researchers performed a stereospecific synthesis of both the (10R) and (10S) enantiomers of this compound. researchgate.net The comparison of the ¹H and ¹³C NMR chemical shifts of these synthetic standards with the data reported for the naturally isolated this compound was pivotal. researchgate.netresearchgate.net This analysis revealed that the spectroscopic data of the synthetic (10R)-eudistomin X matched that of the natural product, thus unambiguously assigning its absolute configuration. researchgate.netresearchgate.net

Further detailed NMR studies were conducted on the synthetic product in different forms: as a free base, a mono-salt, and a di-salt. researchgate.netresearchgate.net This was particularly insightful as it was determined that the natural ascidian metabolite was originally characterized as a mono-salt. researchgate.netresearchgate.net The use of two-dimensional NMR techniques, including long-range ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, was instrumental in confirming the structures of the free base, the dimethylammonium salt, and the pyridiniumdimethylammonium disalt of the synthetic compound. researchgate.netcore.ac.uk These advanced NMR experiments provided detailed information about the connectivity and the electronic environment of the nitrogen atoms within the molecule upon protonation. core.ac.uk

The optical rotation of the synthetic (10R)-eudistomin X was also compared with that of the natural sample, providing further confirmation of the assigned stereochemistry. researchgate.net

Table 2: Comparative Spectroscopic Data for this compound

| Technique | Sample | Observation | Significance |

| ¹H and ¹³C NMR | Synthetic (10R)-Eudistomin X vs. Natural this compound | Chemical shifts were identical. researchgate.netresearchgate.net | Confirmed the relative and absolute stereochemistry as (10R). researchgate.net |

| ¹H and ¹³C NMR | Synthetic this compound (Free Base, Mono-salt, Di-salt) vs. Natural this compound | Data for the synthetic mono-salt matched the originally reported data for the natural product. researchgate.net | Established that the natural isolate was a mono-salt. researchgate.netresearchgate.net |

| ¹H-¹⁵N HMBC | Synthetic this compound (Free Base and Salts) | Confirmed the structures and protonation sites. Significant shift changes observed for the N-2 resonance upon protonation. core.ac.uk | Provided detailed structural confirmation of the different salt forms. researchgate.netcore.ac.uk |

| Optical Rotation | Synthetic (10R)-Eudistomin X vs. Natural this compound | Matching optical rotation values. researchgate.net | Corroborated the (10R) absolute configuration assignment. researchgate.net |

Synthetic Strategies and Methodologies for Eudistomin X and Its Analogs

Total Synthesis Approaches to Eudistomin X

The journey to synthesize this compound has been marked by continuous innovation, from initial routes that confirmed its structure to highly efficient and stereoselective modern approaches.

The first total synthesis of this compound was accomplished using L-phenylalanine as the chiral starting material, which successfully established the absolute configuration of the natural product as (10R). researchgate.net Early approaches to related eudistomins, which share the β-carboline core, often faced significant challenges. One of the primary hurdles was the construction of the unique oxathiazepine ring present in many eudistomins, a feature not previously encountered in natural products. Initial strategies involved a Pictet-Spengler reaction to form the β-carboline core, followed by attempts to construct the seven-membered D-ring. cdnsciencepub.com

Challenges in these early syntheses included:

Construction of the β-carboline core: While the Pictet-Spengler reaction is a classic method, optimizing conditions and achieving good yields with specific substrates proved challenging. cdnsciencepub.com

Formation of the oxathiazepine ring: The novel 1,3,7-oxathiazepine ring system in related eudistomins presented a major synthetic puzzle, requiring the development of new cyclization methods. cdnsciencepub.com

Control of Stereochemistry: Establishing the correct absolute configuration at the chiral center was a crucial aspect that needed to be addressed from the outset of the synthesis. researchgate.net

Introduction of Substituents: Placing substituents on the benzene ring, which are critical for the bioactivity of many eudistomins, posed another synthetic difficulty.

These initial efforts, while sometimes arduous, laid the essential groundwork for the more refined and efficient synthetic strategies that would follow.

Subsequent synthetic endeavors focused on achieving higher efficiency and stereocontrol. A key breakthrough was the development of enantioselective methods that could directly set the stereocenter of the molecule. A stereospecific synthesis utilizing D-phenylalanine as a chiral pool starting material was pivotal in confirming the (10R) absolute configuration of natural this compound. researchgate.net This approach provided both enantiomers of the marine alkaloid, allowing for a definitive comparison with the natural product. researchgate.net

More recent strategies have moved towards catalytic asymmetric methods. These techniques offer a more elegant and atom-economical approach to creating the chiral center. For instance, a highly efficient enantioselective direct C-H functionalization of β-carbolines has been developed as a key step in the concise asymmetric synthesis of this compound. nih.govrsc.org This method avoids the use of pre-functionalized starting materials and directly introduces the required aminoalkyl group with high enantioselectivity. nih.gov

The most recent and advanced syntheses of this compound have leveraged the power of modern catalytic systems to achieve remarkable efficiency and selectivity. nih.govrsc.org A standout example is a cooperative catalysis approach combining a photo-redox catalyst and a chiral phosphoric acid (CPA) to facilitate an enantioselective Minisci-type reaction . nih.govrsc.orgresearchgate.net

Photo-redox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, generating radical intermediates under mild conditions. usp.brbeilstein-journals.org In the context of this compound synthesis, an iridium-based photocatalyst is often used. researchgate.netChiral phosphoric acids (CPAs) are a class of organocatalysts that can effectively control the stereochemical outcome of a reaction by forming chiral ion pairs with reaction intermediates. rsc.orgrsc.org

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heteroarenes with nucleophilic carbon-centered radicals. acs.orgacs.org

In a recently developed total synthesis of this compound, these three elements work in concert:

The photocatalyst, upon excitation by light, generates an alkyl radical from a readily available alanine-derived redox-active ester. nih.govrsc.org

The chiral phosphoric acid catalyst protonates the β-carboline substrate, activating it for radical addition and creating a chiral environment. researchgate.net

The generated radical adds to the C1 position of the activated β-carboline in a Minisci-type fashion, with the CPA directing the approach of the radical to create the product with high enantioselectivity. nih.govresearchgate.net

This cooperative catalytic system allows for the direct C-H functionalization of the β-carboline core, providing a highly efficient and concise route to this compound. nih.gov The optically pure C-H functionalization product can be converted to this compound in a subsequent step with high yield and no loss of enantiomeric purity. nih.gov This strategy has also been successfully applied to the synthesis of other eudistomin alkaloids like (+)-eudistomidin B and (+)-eudistomidin I. rsc.org

Interactive Data Table: Catalytic Systems in this compound Synthesis

| Catalytic System | Catalyst Components | Key Transformation | Advantage |

| Cooperative Catalysis | Photocatalyst: [Ir(dF(CF3)ppy)2(dtbpy)]PF6Chiral Catalyst: Chiral Phosphoric Acid (CPA) | Enantioselective Minisci-type C-H aminoalkylation | High enantioselectivity, direct C-H functionalization, mild conditions |

Enantioselective Total Synthesis Techniques

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and developing compounds with improved biological profiles. These efforts typically focus on modifying the β-carboline core or introducing a variety of substituents at different positions.

The β-carboline scaffold is a privileged structure in medicinal chemistry, and various methods have been developed to synthesize modified versions. ljmu.ac.uk For the eudistomins, which are a family of β-carboline alkaloids, synthetic strategies often allow for late-stage diversification of the core. nih.gov

One common strategy for accessing diverse β-carbolines is through the Pictet-Spengler reaction , which condenses a tryptamine derivative with an aldehyde or ketone, followed by oxidation to form the aromatic β-carboline ring system. cdnsciencepub.comnih.govnih.gov By varying the tryptamine and carbonyl components, a wide range of substituted β-carbolines can be prepared. mdpi.com

Other methods for constructing the β-carboline core include:

Bischler-Napieralski reaction: This method involves the cyclization of an N-acyltryptamine, providing an alternative route to the β-carboline system. ljmu.ac.uknih.gov

Palladium-catalyzed reactions: Modern cross-coupling reactions, such as the Suzuki coupling, have been employed to attach various groups to a pre-formed halo-β-carboline, enabling rapid diversification. nih.govacs.org This approach is particularly useful for creating 1-aryl-β-carbolines. nih.gov

[2+2+2] Cycloadditions: Transition metal-catalyzed cycloaddition reactions have been used to construct the β-carboline ring system from acyclic precursors, as demonstrated in the synthesis of the related natural product eudistomin U. ljmu.ac.uknih.gov

These diverse synthetic tools provide chemists with the flexibility to create a library of eudistomin analogs with modifications throughout the core heterocyclic structure.

The introduction of various substituents onto the this compound framework is key to understanding which functional groups are essential for its activity. Synthetic routes are often designed to allow for the late-stage introduction of these groups.

Common modifications include:

Halogenation: Bromine substituents are frequently found in the natural eudistomin family and have been shown to impact biological activity. nih.govacs.org Halogens like bromine and chlorine can be introduced onto the indole ring of the β-carboline core or on phenyl substituents. acs.org

Alkylation and Arylation: The C1 position of the β-carboline is a common site for modification. Using cross-coupling reactions like the Suzuki coupling, various aryl and heteroaryl groups can be introduced. nih.govacs.org The Minisci reaction also allows for the introduction of alkyl groups at this position. nih.govacs.org

Hydroxyl and Methoxy Groups: The presence and position of hydroxyl or methoxy groups on the aromatic rings can significantly influence the compound's properties. Syntheses have been developed to incorporate these groups, for example, in the synthesis of Eudistomins Y1-Y7 and their analogs. nih.gov

The development of these synthetic strategies allows for a systematic exploration of the chemical space around this compound, facilitating the generation of new molecules with potentially enhanced therapeutic properties.

Divergent Synthesis Approaches

Divergent synthesis strategies are highly valuable in medicinal chemistry and natural product synthesis as they allow for the generation of a diverse library of related compounds from a single, common intermediate. This approach is particularly efficient for exploring structure-activity relationships by systematically modifying different parts of the molecular scaffold. In the context of eudistomins, divergent strategies have been employed to create not only the natural products themselves but also a wide range of non-natural analogs for biological evaluation.

A prominent example of a divergent approach involves the use of a versatile β-carboline core, which can be functionalized at a late stage to yield various analogs. nih.govacs.org One such strategy begins with the synthesis of a 1-halo-β-carboline intermediate. This halogenated precursor is a key building block, primed for various palladium-catalyzed cross-coupling reactions. nih.govacs.org

For instance, a synthetic route can start from tryptamine or a substituted tryptamine like 5-methoxytryptamine. acs.org A Bischler-Napieralski reaction, followed by oxidation and subsequent conversion to an aryl triflate, yields a common intermediate such as 1-trifluoromethanesulfonyloxy-β-carboline (13) . nih.govacs.org This intermediate is a linchpin for diversification. By employing a Suzuki cross-coupling reaction, a wide array of aryl or heteroaryl groups can be installed at the C-1 position of the β-carboline ring system. nih.govacs.org This method has been successfully used to generate a library of over two dozen 1-aryl- and 1-heteroaryl-substituted β-carbolines. acs.org The natural product eudistomin U, which features a 3-indolyl substituent, is just one of many compounds accessible through this divergent pathway. acs.org

The power of this approach is illustrated by the variety of boronic acids that can be coupled with the common triflate intermediate, leading to a range of analogs with different substituents at the 1-position. This allows for a systematic investigation of how modifications to this part of the molecule affect its biological properties. acs.org

Another divergent strategy focuses on the synthesis of the Eudistomin Y series of compounds. mdpi.comnih.gov Researchers have utilized substituted tryptamines and substituted phenylglyoxals as key starting materials. mdpi.comnih.gov Through an acid-catalyzed Pictet-Spengler reaction, various combinations of these precursors can be joined, leading to different brominated and hydroxylated eudistomin Y analogs from a set of common intermediates. mdpi.comnih.gov This modular approach enables the creation of a matrix of products by simply changing the substitution patterns on the two main building blocks. mdpi.com

The following tables summarize the findings from these divergent synthetic approaches, showcasing the common intermediates and the resulting diversity of the synthesized analogs.

Table 1: Divergent Synthesis of 1-Aryl-β-Carboline Analogs via Suzuki Coupling acs.org Reaction Conditions: The β-carboline triflate intermediate was coupled with various boronic acids using a palladium catalyst (Pd₂(dba)₃), a phosphine ligand (PPh₃), and a base (Na₂CO₃) in a solvent mixture. acs.org

| Common Intermediate | Boronic Acid/Ester | Product (Analog) |

| 6-Methoxy-1-triflyloxy-β-carboline | 3-Indolylboronic acid | Eudistomin U analog (15a) |

| 6-Methoxy-1-triflyloxy-β-carboline | 4-Fluorophenylboronic acid | 1-(4-Fluorophenyl)-6-methoxy-β-carboline (15b) |

| 6-Methoxy-1-triflyloxy-β-carboline | 3-Thienylboronic acid | 6-Methoxy-1-(3-thienyl)-β-carboline (15e) |

| 1-Triflyloxy-β-carboline | 3-Indolylboronic acid | 1-(3-Indolyl)-β-carboline (14a) |

| 1-Triflyloxy-β-carboline | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-β-carboline (14c) |

| 1-Triflyloxy-β-carboline | 2-Naphthylboronic acid pinacol ester | 1-(2-Naphthyl)-β-carboline (14h) |

Table 2: Divergent Synthesis of Eudistomin Y Analogs via Pictet-Spengler Reaction mdpi.com Reaction Conditions: Substituted tryptamines and phenylglyoxals were reacted in acetic acid to yield the target compounds after a demethylation step. mdpi.com

| Tryptamine Intermediate | Phenylglyoxal Intermediate | Final Product (Eudistomin Y Analog) |

| 6-Bromotryptamine | 4-Methoxyphenylglyoxal | Eudistomin Y₁ |

| 6-Bromotryptamine | 3-Bromo-4-methoxyphenylglyoxal | Eudistomin Y₂ |

| 5-Bromotryptamine | 4-Methoxyphenylglyoxal | Eudistomin Y₃ |

| 5-Bromotryptamine | 3-Bromo-4-methoxyphenylglyoxal | Eudistomin Y₄ |

| Tryptamine | 3-Bromo-4-methoxyphenylglyoxal | Eudistomin Y₅ |

These examples underscore the efficiency and utility of divergent synthesis in creating libraries of complex molecules like eudistomins for further scientific investigation. By identifying a key intermediate that can undergo a variety of coupling reactions, chemists can rapidly access a multitude of analogs from a common synthetic pathway. nih.govacs.org

Biosynthetic Investigations of Eudistomin X

Identification of Putative Biosynthetic Precursors (e.g., Tryptophan, Phenylalanine)

The biosynthesis of the structurally complex eudistomin X is believed to originate from simpler, readily available amino acid building blocks. The core scaffold of this compound strongly suggests the incorporation of two primary precursors: the aromatic amino acids L-tryptophan and L-phenylalanine.

The β-carboline core of this compound is a characteristic feature of alkaloids derived from tryptophan . In the biosynthesis of numerous indole alkaloids, tryptophan undergoes decarboxylation to form tryptamine, which then serves as a key nucleophilic intermediate. rsc.org The indole ring system and the adjacent nitrogen-containing six-membered ring in this compound are consistent with a tryptamine-derived unit.

The remaining portion of the this compound molecule, a C6-C2 unit attached to the C-1 position of the β-carboline, is proposed to be derived from phenylalanine . The total synthesis of this compound has been successfully achieved using phenylalanine as a chiral starting material, which lends strong support to its role as a biosynthetic precursor. researchgate.net The biosynthetic pathway likely involves the conversion of phenylalanine into a reactive carbonyl compound that can undergo condensation with tryptamine.

It is a common theme in the biosynthesis of eudistomins and related alkaloids that they are formed from the condensation of tryptophan or its derivatives with another amino acid. researchgate.netmolaid.com This general principle further solidifies the identification of tryptophan and phenylalanine as the primary precursors to this compound.

Proposed Biosynthetic Pathways and Key Enzymatic Steps

Based on the identified precursors and known biochemical transformations, a plausible biosynthetic pathway for this compound can be outlined. This proposed pathway involves a series of enzymatic steps, culminating in the formation of the final natural product.

Step 1: Formation of Tryptamine from Tryptophan

The biosynthesis is initiated by the decarboxylation of L-tryptophan to yield tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase , a pyridoxal phosphate (PLP)-dependent enzyme.

Step 2: Formation of Phenylacetaldehyde from Phenylalanine

Concurrently, L-phenylalanine is converted into phenylacetaldehyde. This transformation is likely a two-step process. First, L-phenylalanine is decarboxylated by phenylalanine decarboxylase to produce phenylethylamine. researchgate.netcreative-enzymes.com Subsequently, monoamine oxidase catalyzes the oxidative deamination of phenylethylamine to furnish phenylacetaldehyde. nih.govnih.gov

Step 3: Pictet-Spengler Condensation

The key bond-forming event in the biosynthesis of this compound is the Pictet-Spengler reaction . wikipedia.org In this crucial step, tryptamine condenses with phenylacetaldehyde. The reaction is initiated by the formation of a Schiff base between the primary amine of tryptamine and the aldehyde group of phenylacetaldehyde. Under acidic conditions, which could be facilitated by an enzyme active site, the Schiff base is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic attack from the electron-rich C-2 position of the indole ring onto the iminium carbon, leading to the formation of a spiroindolenine intermediate. A subsequent rearrangement and proton loss restores aromaticity and yields the tetrahydro-β-carboline scaffold. nih.gov While this reaction can occur under chemical conditions, it is likely catalyzed by a Pictet-Spenglerase or a similar synthase enzyme in the biological system to ensure stereoselectivity.

Step 4: Oxidation

The final step in the formation of the aromatic β-carboline ring of this compound is the oxidation of the newly formed tetrahydro-β-carboline intermediate. This dehydrogenation reaction introduces two double bonds into the six-membered ring. This oxidative process is likely catalyzed by an oxidase or dehydrogenase enzyme.

The following table summarizes the proposed key enzymatic steps in the biosynthesis of this compound:

| Step | Precursor(s) | Key Intermediate(s) | Enzyme(s) |

| 1 | L-Tryptophan | Tryptamine | Tryptophan decarboxylase |

| 2 | L-Phenylalanine | Phenylethylamine, Phenylacetaldehyde | Phenylalanine decarboxylase, Monoamine oxidase |

| 3 | Tryptamine, Phenylacetaldehyde | Schiff base, Iminium ion, Tetrahydro-β-carboline | Pictet-Spenglerase (putative) |

| 4 | Tetrahydro-β-carboline intermediate | This compound | Oxidase/Dehydrogenase |

It is important to note that this proposed biosynthetic pathway is based on biomimetic synthesis and established knowledge of related alkaloid biosynthesis. researchgate.net Further research, including isotopic labeling studies and the identification and characterization of the specific enzymes from the source organism, is required to definitively confirm the biosynthetic route to this compound.

Preclinical Pharmacological Investigations of Eudistomin X

Antimicrobial Activity Profile

Eudistomin X, a β-carboline derivative isolated from the Micronesian tunicate Eudistoma sp., has demonstrated a notable spectrum of antimicrobial activity in preclinical studies. acs.orgresearchgate.net

Initial screenings of this compound revealed its capacity to inhibit the growth of both Gram-positive and Gram-negative bacteria. acs.org Specifically, its antibiotic activity was observed against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. acs.orgnih.gov In an agar diffusion assay, this compound exhibited activity against E. coli at a concentration of 5-10 μ g/disk . jrmds.in This broad-spectrum antibacterial potential distinguishes it from some other eudistomins, such as eudistomin W, which did not show antibacterial effects in the same study. acs.orgnih.gov

A study on Eudistoma cf. purpuropunctatum also highlighted the antibacterial potential of related compounds, noting strong activity against the Gram-negative strain Escherichia coli DSM498 and the Gram-positive strain Bacillus megaterium DSM32T. researchgate.net While many plant flavonoids show varied antibacterial efficacy depending on their lipophilicity and the bacterial strain's characteristics (Gram-positive versus Gram-negative), the direct action of this compound appears to be significant against both types. mdpi.com

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Type | Result | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-Positive | Exhibited antibiotic activity | acs.orgnih.gov |

| Staphylococcus aureus | Gram-Positive | Exhibited antibiotic activity | acs.orgnih.gov |

| Escherichia coli | Gram-Negative | Active at 5-10 μg/disk | jrmds.in |

In addition to its antibacterial properties, this compound has been identified as a fungicidal agent. acs.org Specifically, it has shown activity against the pathogenic yeast Candida albicans in agar diffusion assays. acs.orgnih.gov This finding is significant as C. albicans is a common cause of fungal infections in humans, and the development of new antifungal agents is crucial, particularly with the rise of drug-resistant strains. researchgate.net The mechanism of this antifungal action is an area of ongoing research, with studies on other compounds suggesting various targets, including the fungal cell membrane and ergosterol synthesis pathways. mdpi.com

Table 2: Antifungal Activity of this compound

| Fungal Species | Result | Reference |

|---|---|---|

| Candida albicans | Fungicidal activity observed | acs.orgnih.gov |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., B. subtilis, S. aureus, E. coli)

Antineoplastic and Cytotoxic Mechanisms in Cell Lines

The eudistomin family of alkaloids, including this compound, has garnered attention for its cytotoxic effects against various cancer cell lines. nih.gov

While specific data for this compound's cytotoxicity against HeLa and MDA-231 cell lines is not extensively detailed in the provided search results, the broader class of eudistomins has shown significant in vitro activity. iiarjournals.orgnih.gov For instance, Eudistomin H, a brominated indole alkaloid, demonstrated dose-dependent cytotoxicity against HeLa cells, inducing apoptosis and cell cycle arrest. iiarjournals.orgunesp.br Other eudistomins have also been evaluated against various human cancer cell lines, showing a range of potencies. nih.gov The general cytotoxic potential of β-carboline alkaloids suggests that this compound likely possesses similar properties that warrant further investigation against a panel of cancer cell models. nih.govresearchgate.net

The antineoplastic action of eudistomins is believed to stem from several molecular mechanisms. A prominent mechanism identified for some eudistomins, such as Eudistomin C, is the inhibition of protein translation. wikipedia.orgnih.gov This is achieved by targeting ribosomal subunits; specifically, Eudistomin C has been shown to bind to the 40S ribosomal subunit, which disrupts the translation process and leads to cell death. wikipedia.orgnih.govnih.gov This mechanism is a key area of investigation for understanding the antitumor properties of the eudistomin class. nih.govwikipedia.org

Evaluation of In Vitro Cytotoxicity in Human and Murine Cancer Cell Models (e.g., HeLa, MDA-231)

Antiviral Potency and Associated Mechanisms of Action

The eudistomin family of compounds has a history of investigation for antiviral properties. mdpi.com Early studies on eudistomins isolated from the Caribbean tunicate Eudistoma olivaceum revealed modest antiviral activity against Herpes Simplex Virus-1 (HSV-1). nih.govnih.gov

The antiviral mechanism of action for some eudistomins has been linked to the inhibition of protein synthesis. mdpi.com For example, Eudistomin C has been shown to block protein translation by interacting with the small ribosomal subunit, a mechanism that is also responsible for its antitumor effects. nih.govmdpi.com This inhibition of a fundamental cellular process can effectively halt viral replication within host cells. While the specific antiviral spectrum and mechanisms of this compound are not fully elucidated, the established antiviral activity within the eudistomin class suggests its potential in this area. ru.nl

Structure-activity Relationship Sar Studies of Eudistomin X and Its Analogs

Correlating Specific Structural Features with Observed Biological Activities

The biological profile of eudistomins is intrinsically linked to their core structure and peripheral functional groups. The β-carboline scaffold is considered a "privileged lead structure" in drug discovery, known to be associated with a wide range of biological properties, including antimicrobial, antiviral, and antitumor activities. nih.govbohrium.com

Key structural features that influence activity include:

The β-Carboline Core: This rigid, planar ring system is fundamental to the activity of many eudistomins, often facilitating interactions with biological targets like DNA or specific enzymes. nih.govnih.gov

The C1 Substituent: The nature of the group at the C-1 position of the β-carboline ring system is a major determinant of biological activity. In certain tetracyclic eudistomins, the presence of a free amino group at C-1 was found to be essential for antiviral activity; acylation of this amino group led to the elimination of this activity. ru.nl The electronic characteristics of the C-1 substituent, whether electron-donating or electron-withdrawing, also play a significant role. nih.gov

The Fused Ring System: In tetracyclic eudistomins containing an oxathiazepine ring, the conformation of this additional ring has a direct influence on the molecule's biological potency. ru.nl

Eudistomin X, isolated from the Micronesian tunicate Eudistoma sp., exhibits antibiotic activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as fungicidal activity against Candida albicans. acs.orgnih.gov Its unique structure provides a valuable template for SAR studies. preprints.org

| Feature | Impact on Biological Activity | Source |

| β-Carboline Nucleus | Considered a "privileged structure" associated with diverse activities (antitumor, antiviral, antimicrobial). | nih.gov |

| C1-Amino Group | Essential for the antiviral activity of some tetracyclic eudistomins; acylation eliminates activity. | ru.nl |

| Oxathiazepine Ring Conformation | Influences the biological potency of tetracyclic eudistomins. | ru.nl |

Impact of Stereochemistry and Chirality on Pharmacological Profiles

Stereochemistry plays a definitive role in the pharmacological profile of eudistomins. The specific three-dimensional arrangement of atoms can dictate whether a molecule can bind effectively to its biological target.

For the tetracyclic eudistomins, biological activity was found to be strictly dependent on a specific stereoconfiguration. Research has shown that only the (1S, 13bS) configuration exhibits biological activity, highlighting the critical importance of the molecule's absolute stereochemistry. ru.nl The stereoselective Pictet-Spengler reaction is a key synthetic methodology used to control the stereochemistry at the C1 position, which is often a chiral center. researchgate.netmdpi.com

A stereospecific synthesis of this compound, starting from D-phenylalanine, successfully established the absolute configuration of the natural product as (10R). researchgate.net This precise spatial arrangement is integral to its observed antibiotic and antifungal effects. acs.org

| Compound/Class | Stereochemical Feature | Significance for Activity | Source |

| Tetracyclic Eudistomins | (1S, 13bS) configuration | Essential for biological activity. | ru.nl |

| This compound | (10R) absolute configuration | Established via stereospecific synthesis; integral to its biological function. | researchgate.net |

Influence of Substituent Variations on Potency and Selectivity

Altering the substituents on the eudistomin scaffold is a primary strategy for modulating potency and selectivity. Even minor chemical modifications can lead to significant changes in biological activity by affecting factors like target binding affinity, solubility, and metabolic stability.

For instance, a study on synthetic analogs of Eudistomins Y₁–Y₇ revealed that modifying the substituent on the C-1 benzoyl group had a pronounced effect on cytotoxicity. The study found that hydroxyl-methylated phenyl derivatives generally exhibited higher growth inhibitory activity against the MDA-231 breast carcinoma cell line than their corresponding natural counterparts, which possess a hydroxyl group. nih.gov This suggests that the presence of the methyl ether in that position is more favorable for this specific activity.

Halogenation, particularly bromination, is a characteristic feature of many marine natural products, including numerous eudistomins. nih.gov The presence of a bromine atom can significantly impact a molecule's lipophilicity and electronic properties, thereby influencing its biological activity.

The bromine substituent on the indole ring of Eudistomin H is believed to be a key contributor to its potent biological effects, which include anticancer properties. ontosight.aiiiarjournals.org

Eudistomins Y₁–Y₇ are all bromo-substituted β-carbolines that have demonstrated moderate growth inhibitory activity against cancer cells. nih.gov

Comparative studies have provided nuanced insights. For example, both the naturally occurring brominated Eudistomin-H and its non-brominated form, Eudistomin-I, were found to be active against several pathogenic bacteria, indicating that while bromine often enhances activity, it is not an absolute requirement for the antibacterial effects in this specific structural context. japsonline.com

The type and position of functional groups are of paramount importance in defining the SAR of eudistomins. Functional groups are the primary sites of interaction with biological macromolecules, often engaging in hydrogen bonding, electrostatic interactions, or hydrophobic interactions. solubilityofthings.comsolubilityofthings.com

C-1 Position: As noted, a free amino group at C-1 can be critical for antiviral activity in certain eudistomins. ru.nl For the Eudistomin Y class, a defining feature is a substituted benzoyl group at C-1. nih.gov

Indole Ring (Positions C5, C6, C7): Substitutions on the indole portion of the β-carboline are common. The location of bromine atoms (e.g., C5, C6, or C7) can differentiate various eudistomins and modulate their activity.

Hydroxyl vs. Methyl Ether Groups: In a series of Eudistomin Y analogs, a clear SAR trend was observed. The precursor compounds with a methoxy group on the C-1 phenyl substituent were generally more cytotoxic than the final natural products, where this group is a hydroxyl. For example, compound 21 (methylated) had an IC₅₀ of 15 μM, whereas its demethylated natural product counterpart, Eudistomin Y₆ (28 ), had an IC₅₀ of 63 μM against the MDA-231 cell line. nih.gov This demonstrates that a seemingly small change—the conversion of a methyl ether to a hydroxyl group—can lead to a significant decrease in potency for this particular activity.

| Compound (Analog of Eudistomin Y) | C-1 Phenyl Substituent | Cytotoxicity (IC₅₀) vs. MDA-231 cells | Source |

| 21 | 3-Bromo-4-methoxyphenyl | 15 μM | nih.gov |

| Eudistomin Y₆ (28) | 3-Bromo-4-hydroxyphenyl | 63 μM | nih.gov |

| 17 | 4-Methoxyphenyl | 28 μM | nih.gov |

| Eudistomin Y₂ (24) | 4-Hydroxyphenyl | 52 μM | nih.gov |

| 18 | 3,4-Dimethoxyphenyl | 17 μM | nih.gov |

| Eudistomin Y₃ (25) | 3,4-Dihydroxyphenyl | 45 μM | nih.gov |

Future Research Directions and Translational Potential of Eudistomin X

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of Eudistomin X from a laboratory curiosity to a viable preclinical candidate hinges on the ability to produce it and its analogues efficiently and sustainably. The initial total synthesis of this compound was a crucial step that established its absolute configuration as (10R) using D-phenylalanine as a chiral starting material. researchgate.netnih.gov However, future efforts are directed towards methodologies that are more concise, scalable, and environmentally benign.

A significant leap forward has been the application of modern photocatalytic reactions. rsc.org Researchers have developed a photocatalytic, direct C–H enantioselective functionalization of β-carbolines through a Minisci-type radical process. rsc.org This method utilizes a cooperative system of photoredox and chiral phosphoric acid catalysis to construct the enantioenriched β-carboline core, enabling a concise and efficient asymmetric synthesis of this compound. rsc.org Such C-H functionalization strategies are highly valued as they often reduce the number of synthetic steps and the need for pre-functionalized starting materials. rsc.org

Another area of improvement targets specific steps within the synthesis, such as the aromatization of the tetrahydro-β-carboline precursor. Traditional methods often require harsh conditions, like heating with metal catalysts (e.g., palladium on carbon) for extended periods. nih.gov More sustainable and milder alternatives are being developed, such as the use of 2-iodyxobenzoic acid (IBX), which facilitates the dehydrogenation to the aromatic β-carboline at room temperature. nih.gov The development of these milder protocols is not only more sustainable but also crucial for producing diverse libraries of this compound analogues for structure-activity relationship (SAR) studies, as they are compatible with a wider range of functional groups. nih.govmdpi.com The Pictet-Spengler reaction remains a foundational method for constructing the β-carboline scaffold, and its integration into modified one-pot oxidation procedures continues to be refined for the synthesis of various eudistomins. mdpi.commdpi.com

Deeper Elucidation of Molecular Targets and Mechanism of Action

Initial studies revealed that this compound possesses significant antimicrobial properties. It has demonstrated antibiotic activity against the bacteria Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, and it is also fungicidal against Candida albicans. acs.orgnih.gov While these activities are established, the precise molecular targets within these organisms remain a critical area for future investigation. The broader eudistomin family offers clues to potential mechanisms that warrant exploration for this compound.

Many β-carboline alkaloids are known to interact with DNA. nih.gov For instance, Eudistomin U has been shown to bind to DNA, and its derivatives have been designed to disrupt the function of DNA gyrase in bacteria, leading to cell death. wikipedia.orgmdpi.comresearchgate.net It is plausible that this compound may share a similar mechanism, and future studies will likely involve DNA binding assays, fluorescence spectroscopy, and molecular docking to investigate its potential as a DNA-targeting agent. nih.gov Another identified mechanism for related compounds is the inhibition of protein synthesis. wikipedia.org Eudistomin C, for example, is cytotoxic because it binds to the 40S ribosomal subunit, halting protein translation. wikipedia.orgmdpi.com Investigating whether this compound interacts with ribosomal components could reveal an alternative or additional mechanism of action.

Furthermore, many eudistomins exhibit anticancer properties, and their mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.goviiarjournals.org Eudistomin H induces apoptosis and DNA fragmentation in cervical cancer cells, while a derivative of Eudistomin U was found to arrest melanoma cells in the G0/G1 phase of the cell cycle. nih.goviiarjournals.org Future research on this compound will undoubtedly involve evaluating its cytotoxic potential against various cancer cell lines and dissecting its effects on key cellular pathways, including apoptosis, cell cycle regulation, and inhibition of enzymes like topoisomerases. researchgate.netresearchgate.net

Rational Design and Optimization of this compound Derivatives for Enhanced Preclinical Efficacy

The natural structure of this compound serves as a privileged scaffold for the rational design of new therapeutic agents. nih.gov The goal is to create derivatives with improved potency, selectivity, and drug-like properties. This process relies heavily on structure-activity relationship (SAR) studies, where systematic modifications to the molecule's structure are correlated with changes in biological activity.

The development of flexible synthetic routes is a key enabler of these studies. nih.gov By creating methods that allow for easy modification at various positions on the β-carboline ring system, researchers can generate a wide array of analogues for biological screening. nih.gov For example, studies on Eudistomin Y derivatives have shown that adding a benzyl group at the N-9 position can significantly improve antiproliferative activity against cancer cells. tandfonline.com Similarly, other work has demonstrated that synthetic derivatives of Eudistomin Y can exhibit greater inhibitory activity against breast carcinoma cells than the parent natural products. nih.gov

Modern drug design increasingly incorporates computer-aided drug discovery (CADD). researchgate.net This approach was used to design thirty-two new derivatives of Eudistomin U, leading to the identification of a compound with potent antibacterial activity achieved by damaging the bacterial cell membrane and inhibiting DNA gyrase. researchgate.net Such in silico screening and molecular docking studies can predict how a designed molecule will interact with its biological target, saving time and resources in the lab. nih.gov

Furthermore, the rational design of derivatives can uncover entirely new mechanisms of action. A novel series of fluorescent derivatives of Eudistomin Y were designed to investigate their subcellular localization, which led to the identification of the lysosome as a primary target. researchgate.net One derivative was found to exert its antiproliferative effect by decreasing the Cyclin B1-CDK1 complex through a lysosome-dependent pathway. tandfonline.comresearchgate.net These findings provide a clear roadmap for future research on this compound: to leverage advanced synthesis and computational tools to create optimized derivatives and to explore their potential to combat a range of diseases through well-defined molecular mechanisms.

Q & A

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Use a combination of LC-HRMS for molecular weight confirmation, UV-Vis spectroscopy for π-π* transitions in β-carboline cores, and nuclear magnetic resonance (NMR) for regiochemical assignments. Compare data with published spectra (e.g., this compound’s <sup>1</sup>H/<sup>13</sup>C NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported DNA-binding mechanisms of β-carbolines like this compound?

- Methodological Answer : Literature discrepancies (e.g., weak vs. intercalative binding) require multi-technique validation. For example:

- Perform thermal denaturation assays to measure ΔTm (DNA melting temperature shifts).

- Use CD spectroscopy to detect conformational changes in DNA helices.

- Compare binding affinity via fluorescence quenching assays with small oligomers (e.g., d(CG)6) .

Q. What methodologies enable enantioselective synthesis of this compound, and how are chiral intermediates stabilized?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., phosphine-oxazoline) in Minisci reactions ensures enantioselectivity. Stabilize intermediates via N-Boc protection and reduce with NaBH4 under inert conditions. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer : Systematic optimization includes:

- Screening solvents (e.g., THF/H2O for hydrolysis ).

- Adjusting stoichiometry of formaldehyde in cyclocondensation .

- Using p-TsOH in methanol for acid-catalyzed cyclization (27% yield for pityriacitrin, a related compound) .

Methodological Considerations

Q. How should researchers design experiments to investigate this compound’s bioactivity while minimizing false positives?

- Methodological Answer :

- Include negative controls (e.g., untreated DNA/cell lines) and validate assays with known inhibitors (e.g., doxorubicin for DNA intercalation).

- Replicate experiments ≥3 times and report mean ± SD.

- Use LC-MS to rule out degradation products during bioassays .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate IC50 values with 95% confidence intervals. For RNA-seq/proteomics data, apply Benjamini-Hochberg correction to control false discovery rates .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity studies?

- Methodological Answer :

Q. What ethical considerations apply to in vitro/in vivo studies of this compound?

- Methodological Answer :

- For cytotoxicity assays, follow institutional guidelines for cell line authentication (e.g., STR profiling).

- In animal studies, comply with ARRIVE 2.0 guidelines for reporting humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。